molecular formula C13H16N4O2 B8177689 (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B8177689
M. Wt: 260.29 g/mol
InChI Key: IXBQNIODMFEFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a compound that features both an azido group and a piperidine ring. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry. The piperidine ring is a common structural motif in many pharmacologically active compounds, contributing to the compound’s potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl group: This step often involves the reduction of a carbonyl group to a hydroxyl group.

    Attachment of the azido group: This is usually done through nucleophilic substitution reactions where an azide ion replaces a leaving group on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would be a triazole derivative.

Scientific Research Applications

(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in bioconjugation techniques to label biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of the compound to biomolecules. In medicinal chemistry, the piperidine ring can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: Similar structure but with an amino group instead of an azido group.

    (4-Nitrophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: Similar structure but with a nitro group instead of an azido group.

    (4-Methoxyphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of an azido group.

Uniqueness

The presence of the azido group in (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone makes it particularly reactive and versatile for click chemistry applications, setting it apart from similar compounds with different substituents.

Properties

IUPAC Name

(4-azidophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c14-16-15-12-3-1-11(2-4-12)13(19)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBQNIODMFEFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.